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Compound of Interest

Compound Name: Fmoc-D-asp-NH2

Cat. No.: B557730

Introduction

Fmoc-D-Asp-NH2, chemically known as N-a-(9-Fluorenylmethoxycarbonyl)-D-aspartic acid a-
amide, is a pivotal building block in modern peptide chemistry.[1] As a protected derivative of
the non-canonical D-enantiomer of aspartic acid, it is instrumental in the solid-phase peptide
synthesis (SPPS) of peptides with unique structural and biological properties.[2] The
incorporation of D-amino acids can significantly enhance peptide stability against enzymatic
degradation and modulate receptor binding affinity, making them valuable in the development
of therapeutic peptides, neuropeptides, and other bioactive agents.[2][3]

This technical guide provides a comprehensive overview of the chemical properties, structure,
and common experimental protocols involving Fmoc-D-Asp-NH2. It is intended for
researchers, scientists, and drug development professionals engaged in peptide synthesis and
medicinal chemistry.

Core Chemical Properties

The fundamental chemical and physical properties of Fmoc-D-Asp-NH2 are summarized
below. These parameters are critical for experimental design, including reaction setup,
purification, and storage.
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Property Value Reference(s)
CAS Number 200335-41-7 [1][2]
Molecular Formula C19H18N20s5 [1][4]
Molecular Weight 354.36 g/mol [11[4115]
Appearance White to off-white powder N/A

Purity (typical) >98.0% (HPLC) [2][4]

Soluble in Dimethylformamide
- (DMF), Dimethyl sulfoxide
Solubility [21[5]
(DMSO), and other common

organic solvents.

Store as a powder at -20°C for

long-term stability (up to 3

Storage Conditions [41[5]
years). In solvent, store at
-80°C.
Topological Polar Surface Area
Poiog 119 A2 [1]
(TPSA)
XLogP3 2.9 [1]

Chemical Structure

Fmoc-D-Asp-NH2 consists of a D-aspartic acid core where the a-amino group is protected by
a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and the a-carboxyl group is an amide
(-NH2). The side-chain (3-carboxyl group remains free. This structural arrangement is essential
for its function in stepwise peptide synthesis.

Caption: 2D representation of the Fmoc-D-Asp-NH2 molecule.

Experimental Protocols

Fmoc-D-Asp-NH2 is primarily used in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
The following sections detail the standard experimental procedures for its use and
characterization.
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Use in Fmoc Solid-Phase Peptide Synthesis (SPPS)

The core principle of Fmoc-SPPS involves the sequential addition of N-a-Fmoc protected
amino acids to a growing peptide chain anchored to a solid support (resin). The Fmoc group's
lability to basic conditions, while stable to the acidic conditions used for final cleavage from
most resins, is the cornerstone of this strategy.[2][6]

Workflow for Incorporating Fmoc-D-Asp-NH2:
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Caption: Standard workflow for Fmoc solid-phase peptide synthesis.
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Detailed Protocol for a Manual Coupling Step:

» Resin Swelling: Swell the resin (e.g., Rink Amide MBHA resin, 0.1 mmol scale) in N,N-
Dimethylformamide (DMF) for 1 hour in a reaction vessel.[7]

e Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for
5-20 minutes to remove the Fmoc group from the resin-bound amine. Drain and repeat once.

[71L8]

e Washing: Wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5
times) to remove residual piperidine and by-products. Perform a colorimetric test (e.g.,
Kaiser test) to confirm the presence of a free primary amine.

 Activation and Coupling:

In a separate vial, dissolve Fmoc-D-Asp-NH2 (3-5 equivalents relative to resin loading),
an activating agent like HATU (3-5 eq.), and a base such as N,N-Diisopropylethylamine
(DIPEA) (6-10 eq.) in DMF.[7]

[e]

Allow the activation mixture to pre-activate for 5-10 minutes.

[¢]

Add the activated amino acid solution to the resin.

[e]

o

Agitate the reaction vessel for 1-4 hours at room temperature.[7]

e Post-Coupling Wash: Drain the coupling solution and wash the resin with DMF (3-5 times)
and DCM (3-5 times). A Kaiser test should now be negative, indicating complete coupling.

o Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide

seqguence.

Note on a potential side reaction: Aspartimide formation is a known side reaction during Fmoc-
SPPS involving aspartic acid, which can be minimized by using optimized coupling reagents
and deprotection conditions, such as adding HOBt to the piperidine solution.[6][9]

Purification by Reverse-Phase HPLC (RP-HPLC)
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After cleavage from the resin, the crude peptide containing the D-Asp-NH2 residue must be
purified. RP-HPLC is the standard method.

Typical Protocol:

e System: A preparative or semi-preparative HPLC system.[8]

e Column: C18 stationary phase (e.g., Phenomenex Luna C18).[8]

o Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

e Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (ACN).[10]

o Gradient: A linear gradient from ~5% B to 60-95% B over 30-45 minutes is typical for many
peptides. The exact gradient must be optimized based on the hydrophobicity of the full
peptide.[8][10]

o Flow Rate: Dependent on column size (e.g., 4.0 mL/min for semi-preparative).[8]

o Detection: UV absorbance at 220 nm (for the peptide backbone) and 280 nm (if Trp or Tyr
are present).

e Procedure:

o Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50%
ACN/water).

o Inject the sample onto the equilibrated column.
o Run the gradient and collect fractions corresponding to the major peak.
o Analyze fractions for purity by analytical RP-HPLC and for mass by mass spectrometry.

o Pool pure fractions and lyophilize to obtain the final peptide powder.

Structural Analysis

Confirming the identity and purity of Fmoc-D-Asp-NH2 or a peptide containing it is crucial.
Mass spectrometry and NMR spectroscopy are the primary analytical techniques.[2]
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Mass Spectrometry (MS):

Purpose: To confirm the molecular weight of the compound.

o Technique: Electrospray lonization (ESI-MS) is commonly used. It provides the mass-to-
charge ratio (m/z) of the molecule.

o Expected Result for Fmoc-D-Asp-NH2: The expected monoisotopic mass is 354.12 Da.[1] In
positive ion mode, a primary ion peak at m/z = 355.13 [M+H]* would be expected.

o For Peptides: MS is used to verify the mass of the final purified peptide, confirming the
successful incorporation of all amino acids. Tandem MS (MS/MS) can be used to sequence
the peptide and confirm the location of the D-Asp-NH2 residue.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

e Purpose: To confirm the chemical structure by analyzing the local electronic environment of
each atom.

e Techniques: *H NMR and 3C NMR are standard.[2]

o Expected *H NMR Signals for Fmoc-D-Asp-NH2:

o Aromatic Protons: Multiple signals between & 7.2 and 7.8 ppm corresponding to the
fluorenyl group of Fmoc.[11][12]

o Amide Protons: Broad signals for the side-chain amide (-CONHz) and the backbone amide
(-NH-Fmoc). Their chemical shifts are variable and depend on solvent and concentration.
[11][12]

o a-Proton (Ha): A multiplet around 6 4.2-4.6 ppm.

o [-Protons (Hp): Two diastereotopic protons appearing as multiplets (likely a pair of
doublets of doublets) around & 2.5-3.0 ppm.

o Fmoc CH and CH: Protons: Signals around 6 4.1-4.4 ppm.[13]
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e 13C NMR: Will show distinct signals for the carbonyl carbons (~170-175 ppm), aromatic
carbons (~120-145 ppm), and aliphatic carbons (~40-70 ppm), consistent with the structure.
[14]

Biological Relevance and Signaling

While Fmoc-D-Asp-NH2 is a synthetic building block, its importance lies in its ability to
introduce D-aspartic acid (D-Asp) into peptides. D-Asp is an endogenous amino acid found in
neuroendocrine tissues of vertebrates, where it plays significant physiological roles.[15][16][17]

Key Biological Functions of D-Aspartic Acid:

e Neurotransmission: D-Asp can act as an endogenous neurotransmitter, stimulating neuronal
transmission in a manner similar to NMDA.[15]

e Hormone Regulation: D-Asp is a key regulator in the hypothalamus-pituitary-gonadal (HPG)
axis. It stimulates the release of Gonadotropin-Releasing Hormone (GnRH) from the
hypothalamus, which in turn triggers the pituitary gland to release Luteinizing Hormone (LH)
and Follicle-Stimulating Hormone (FSH).[15][17]

o Steroidogenesis: In the testes, LH stimulates Leydig cells to produce testosterone. D-Asp
has been shown to accumulate in the testes and upregulate the expression of Steroidogenic
Acute Regulatory Protein (StAR), a key factor in testosterone synthesis.[15][16]

The use of Fmoc-D-Asp-NH2 allows for the synthesis of peptide analogs that can mimic or
antagonize these natural pathways, making it a valuable tool in drug discovery for reproductive
health, neurological disorders, and endocrinology.[2]

Signaling Pathway of D-Aspartic Acid in Hormone Release:
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Caption: Role of D-Aspartic Acid in the HPG axis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. echemi.com [echemi.com]

e 2. Fmoc-D-Asp-NH2|CAS 200335-41-7|For Research [benchchem.com]
e 3. pubs.acs.org [pubs.acs.org]

e 4. Fmoc-Asp-NH2 = 98.0 200335-40-6 [sigmaaldrich.com]

e 5. Fmoc-Asp-NH2 | TargetMol [targetmol.com]

e 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide
Synthesis - PMC [pmc.ncbi.nim.nih.gov]

e 7. chem.uci.edu [chem.uci.edu]

e 8. rsc.org [rsc.org]

e 9. chempep.com [chempep.com]

e 10. pubs.acs.org [pubs.acs.org]

e 11. che.hw.ac.uk [che.hw.ac.uk]

e 12. organicchemistrydata.org [organicchemistrydata.org]
e 13. youtube.com [youtube.com]

e 14. organicchemistrydata.org [organicchemistrydata.org]
e 15. examine.com [examine.com]

e 16. The putative effects of D-Aspartic acid on blood testosterone levels: A systematic review
- PMC [pmc.ncbi.nlm.nih.gov]

e 17. mdpi.com [mdpi.com]

 To cite this document: BenchChem. [Fmoc-D-Asp-NH2: A Technical Guide for Researchers].
BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b557730#fmoc-d-asp-nh2-chemical-properties-and-
structure]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b557730?utm_src=pdf-custom-synthesis
https://www.echemi.com/products/pd180521121620-fmoc-d-asp-nh2.html
https://www.benchchem.com/product/b557730
https://pubs.acs.org/doi/pdf/10.1021/jacs.5c12876
https://www.sigmaaldrich.com/SG/en/product/aldrich/47315
https://www.targetmol.com/compound/fmoc-asp-nh2
https://pmc.ncbi.nlm.nih.gov/articles/PMC12447389/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12447389/
https://www.chem.uci.edu/~jsnowick/groupweb/files/Standard_practices_for_Fmoc_based_solid_phase_peptide_synthesis_in_the_Nowick_Laboratory_V_1.7.2.pdf
https://www.rsc.org/suppdata/cc/b8/b815888f/b815888f.pdf
https://chempep.com/fmoc-solid-phase-peptide-synthesis/
https://pubs.acs.org/doi/10.1021/acssuschemeng.5c09191
https://www.che.hw.ac.uk/teaching/cheak2/Labapp3/files/1H-NMR-Handout.pdf
https://organicchemistrydata.org/hansreich/resources/nmr/?page=05-hmr-02-delta/
https://www.youtube.com/watch?v=SBir5wUS3Bo
https://organicchemistrydata.org/hansreich/resources/nmr/
https://examine.com/supplements/d-aspartic-acid/research/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5340133/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5340133/
https://www.mdpi.com/2218-273X/9/9/445
https://www.benchchem.com/product/b557730#fmoc-d-asp-nh2-chemical-properties-and-structure
https://www.benchchem.com/product/b557730#fmoc-d-asp-nh2-chemical-properties-and-structure
https://www.benchchem.com/product/b557730#fmoc-d-asp-nh2-chemical-properties-and-structure
https://www.benchchem.com/product/b557730#fmoc-d-asp-nh2-chemical-properties-and-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557730?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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